molecular formula C26H19N3 B14203196 [(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile CAS No. 837375-17-4

[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile

Cat. No.: B14203196
CAS No.: 837375-17-4
M. Wt: 373.4 g/mol
InChI Key: HPIVIXVBGKNFEQ-UHFFFAOYSA-N
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Description

[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a combination of indole and nitrile functional groups, making it an interesting subject for chemical research.

Preparation Methods

The synthesis of [(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Functionalization of the Indole Ring: The indole ring is then functionalized with methyl and phenyl groups through electrophilic substitution reactions.

    Introduction of the Nitrile Group: The nitrile group is introduced via a condensation reaction with malononitrile under basic conditions, forming the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents. Common reagents include halogens, alkyl halides, and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly for its potential antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of [(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    2,3-Diphenylindole: A simpler indole derivative with potential biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties .

Properties

CAS No.

837375-17-4

Molecular Formula

C26H19N3

Molecular Weight

373.4 g/mol

IUPAC Name

2-[(1,5-dimethyl-2,3-diphenylindol-6-yl)methylidene]propanedinitrile

InChI

InChI=1S/C26H19N3/c1-18-13-23-24(15-22(18)14-19(16-27)17-28)29(2)26(21-11-7-4-8-12-21)25(23)20-9-5-3-6-10-20/h3-15H,1-2H3

InChI Key

HPIVIXVBGKNFEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C=C(C#N)C#N)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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